molecular formula C20H23N3O2S B6024075 N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B6024075
M. Wt: 369.5 g/mol
InChI Key: NEHMZHPWCIBHEV-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the quinazoline family of compounds and has been found to possess a range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacterial and fungal species by disrupting their cell membranes. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Finally, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is its broad range of biological activities. The compound has been found to possess antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents. In addition, the compound is relatively easy to synthesize and purify, making it readily accessible for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. One possible direction is the development of new antimicrobial agents based on the structure of the compound. Another potential direction is the development of new anticancer agents that target specific cellular pathways. Finally, the compound may also be investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Synthesis Methods

The synthesis of N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves the reaction of 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid with 1-adamantylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is generally high, and the compound can be purified using standard chromatographic techniques.

Scientific Research Applications

N-1-adamantyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound has been shown to inhibit the growth of a range of bacterial and fungal species, making it a potential candidate for the development of new antimicrobial agents. In addition, the compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Finally, this compound has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-adamantyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-17(23-20-8-12-5-13(9-20)7-14(6-12)10-20)11-26-19-21-16-4-2-1-3-15(16)18(25)22-19/h1-4,12-14H,5-11H2,(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMZHPWCIBHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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